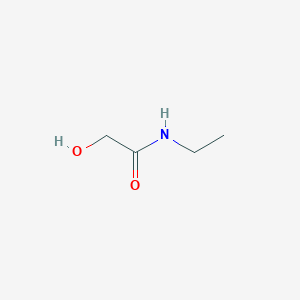

n-Ethyl-2-hydroxyacetamide

Description

Emergence in Academic and Industrial Applications

The academic interest in n-Ethyl-2-hydroxyacetamide is primarily as a synthetic intermediate or building block in medicinal chemistry and organic synthesis. For instance, it has been utilized in the synthesis of complex molecules designed as probes for biological targets. Specifically, the N-ethylated hydroxyacetamide moiety has been incorporated into aminopyrazoline-based molecules to act as probes for the protein lysine (B10760008) methyltransferase SMYD2, an enzyme implicated in various cancers. acs.org In this research, the N-ethyl derivative was found to be preferable to other alkyl substituents, such as N-propyl, which was less potent. acs.org

While direct, large-scale industrial applications for this compound are not widely documented, related hydroxyacetamide compounds have found significant use. For example, N,N-dioctyl-2-hydroxyacetamide (DOHyA) has been identified as a promising extractant for trivalent actinides and lanthanides from high-level liquid waste in nuclear fuel reprocessing. hbni.ac.in This suggests a potential application space for hydroxyacetamide derivatives in hydrometallurgy and materials science. Other related compounds, such as N-benzyl hydroxyacetamide, have been used in the preparation of photographic elements and heterocyclic compounds.

Overview of Early Research Contributions

The broader class of hydroxyacetamides, to which this compound belongs, garnered scientific interest as early as the 1950s. A variety of these compounds were synthesized and investigated for their potential as anticonvulsant agents. researchgate.netwikipedia.orgnih.gov This early research into the biological activity of the hydroxyacetamide scaffold laid the groundwork for future investigations into their therapeutic potential.

Early synthetic methods for preparing hydroxyacetamides included the ammonolysis of ethyl esters of α-hydroxy acids, the dehydration of corresponding amine salts, and the reaction of amines with lactides. Later research, such as a 1999 study, reported more direct methods, like the reaction of glycolic acid with amines without a solvent, which was noted to produce better yields than previously reported techniques. researchgate.net These advancements in synthesis facilitated broader access to these compounds for further study.

Broader Context within Hydroxyacetamide Chemistry

This compound is one member of the diverse hydroxyacetamide family. These compounds are characterized by a core structure containing a hydroxyl group alpha to an amide carbonyl. This structural motif is a key feature of hydroxamic acids, which are known for their ability to chelate metal ions and exhibit a wide range of biological activities. acs.org

The versatility of the hydroxyacetamide scaffold is demonstrated by the varied applications of its derivatives. The specific substituents on the amide nitrogen and the carbon backbone significantly influence the compound's properties and applications.

Table of Selected Hydroxyacetamide Derivatives and Their Applications

| Compound Name | Key Structural Difference from this compound | Primary Research Application(s) | Source(s) |

| N-(2-hydroxyethyl)acetamide | Isomeric structure; hydroxyl group on the N-ethyl substituent | Surfactant and moisturizer in personal care products | |

| N,N-dioctyl-2-hydroxyacetamide (DOHyA) | Two octyl groups on the nitrogen instead of one ethyl group | Extraction of actinides/lanthanides in nuclear waste processing | hbni.ac.in |

| O-hydroxyacetamide carbamates | Carbamate functional group attached to the hydroxyl oxygen | Potent and selective inhibitors of endocannabinoid hydrolase enzymes | |

| N-benzyl-2-hydroxyacetamide | Benzyl group on the nitrogen instead of an ethyl group | Anticonvulsant research; intermediate for photographic elements | sigmaaldrich.combiosynth.comnih.govchemspider.com |

| Hydroxyacetamide derivatives with complex side chains | Large heterocyclic structures attached | Histone deacetylase (HDAC) inhibitors for anticancer research |

This chemical diversity allows for the fine-tuning of properties like lipophilicity, polarity, and biological target specificity. For example, the short ethyl group in this compound provides a balance that has proven effective in specific enzyme inhibition studies, whereas the long alkyl chains of DOHyA are critical for its function as a phase-transfer extractant in non-polar solvents. acs.orghbni.ac.in Research continues to explore how modifications to the core hydroxyacetamide structure can lead to new materials and therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-2-hydroxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c1-2-5-4(7)3-6/h6H,2-3H2,1H3,(H,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWVOWKVXWMUGMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

103.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66223-75-4 | |

| Record name | N-ethyl-2-hydroxyacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Preparation Strategies for N Ethyl 2 Hydroxyacetamide and Its Derivatives

Established Synthetic Routes and Reaction Conditions

The preparation of hydroxyacetamides has evolved from early methods to more direct and higher-yielding approaches. Initial syntheses involved processes such as the ammonolysis of ethyl esters of α-hydroxy acids, the dehydration of amine salts, and the reaction of amines with lactides. tandfonline.com More contemporary methods often favor direct reactions that offer improved efficiency and yield. tandfonline.com

Nucleophilic substitution is a fundamental reaction class for the synthesis of amides, including n-Ethyl-2-hydroxyacetamide. This approach typically involves the reaction of a nucleophile, such as ethylamine (B1201723), with a carboxylic acid derivative where the hydroxyl group has been replaced by a good leaving group. A common strategy is the acylation of the amine using an acyl chloride. libretexts.orgnih.gov

For instance, the synthesis can be achieved by reacting ethylamine with 2-chloroacetyl chloride. In this nucleophilic acyl substitution, the nitrogen atom of ethylamine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the displacement of the chloride ion and formation of the amide bond. quora.com The reactivity of N-aryl 2-chloroacetamides, a related class of compounds, highlights the ease with which the chlorine atom can be replaced by various nucleophiles. researchgate.net Such reactions are often carried out in the presence of a base to neutralize the HCl byproduct. researchgate.net

Table 1: Representative Conditions for Nucleophilic Acyl Substitution

| Acylating Agent | Nucleophile | Base | Solvent | General Conditions |

| 2-Chloroacetyl chloride | Ethylamine | Triethylamine or excess ethylamine | Dichloromethane | Reaction is typically run at low temperatures (e.g., 0 °C) to control exothermicity. |

| Glycolyl chloride | Ethylamine | Pyridine | Diethyl ether | The base acts as a scavenger for the generated HCl. |

Condensation reactions provide a more direct route to this compound by combining glycolic acid directly with ethylamine, eliminating a molecule of water in the process. libretexts.org Research has shown that this method can be performed without a solvent, reacting the amine directly with glycolic acid, which can produce better yields than previously reported techniques like using esters or lactides. tandfonline.com This direct approach is advantageous due to its atom economy and simpler procedure.

The reaction involves heating the carboxylic acid and the amine together, often at temperatures between 80-90°C, to drive off the water and shift the equilibrium towards the amide product. tandfonline.com This type of reaction is foundational in forming peptide bonds between amino acids, which is structurally analogous to the formation of this compound. libretexts.org

Table 2: Synthesis of N-Alkyl Hydroxyacetamides via Direct Condensation of Glycolic Acid with Amines

| Amine (RNH₂) | Temperature (°C) | Time (h) | Yield (%) | Reference |

| S-(-)-α-methylbenzylamine | 80 | 3.2 | 98 | tandfonline.com |

| Aminodiphenylmethane | 90 | 1.0 | 94 | tandfonline.com |

This table illustrates typical conditions for the synthesis of related N-alkyl hydroxyacetamides, which are applicable to the synthesis of this compound.

Direct amidation of carboxylic acids with amines is a widely used and crucial reaction in the pharmaceutical and chemical industries. researchgate.netnih.gov However, the direct reaction between a carboxylic acid and an amine to form an amide is often thermodynamically unfavorable and requires activation of the carboxylic acid or the use of coupling agents. libretexts.orgnih.gov

One approach involves converting the carboxylic acid into a more reactive derivative, such as an acyl chloride or an acid anhydride, which then readily reacts with an amine. libretexts.org Alternatively, a wide range of coupling agents can be used to facilitate the direct reaction. These reagents activate the carboxyl group of glycolic acid, making it more susceptible to nucleophilic attack by ethylamine.

Catalytic methods have also been developed to promote direct amidation. For example, Nb₂O₅ has been shown to be an effective and reusable Lewis acid catalyst for the amidation of various carboxylic acids and amines. researchgate.net The catalyst is believed to work by activating the carbonyl group of the carboxylic acid. researchgate.net Transamidation, the reaction between an existing amide and an amine, has also emerged as a valuable alternative for preparing amides, often requiring a catalyst to drive the reaction equilibrium. nih.gov

Mechanistic Investigations of Synthesis Pathways

Understanding the mechanisms of these synthetic routes is crucial for optimizing reaction conditions and maximizing product yield. Investigations often focus on the kinetics and the influence of substrate structure on the reaction rate.

The stoichiometry for the formation of this compound from glycolic acid and ethylamine is a 1:1 molar ratio. In practice, an excess of one reactant, often the more volatile or less expensive amine, may be used to drive the reaction to completion.

The kinetics of amide formation are highly dependent on the chosen synthetic route. For direct condensation, the rate is influenced by temperature and the efficiency of water removal. For reactions involving activated carboxylic acid derivatives like acyl chlorides, the reaction is typically fast. Kinetic models can be developed to validate proposed mechanisms, as has been done for other amine-based reactions. nih.gov In catalytic processes, the reaction rate can be dependent on the concentration of the catalyst. For instance, in Nb₂O₅-catalyzed amidation, the activation of the carboxylic acid's carbonyl group by Lewis acid sites is a key step influencing the reaction's speed. researchgate.net

Both steric and electronic effects play a significant role in the synthesis of amides. The rate of nucleophilic attack at the carbonyl carbon is sensitive to steric hindrance from both the amine and the carboxylic acid derivative. chemrxiv.org

Steric Factors: The synthesis of this compound benefits from the use of ethylamine, a primary amine with minimal steric bulk. This allows for relatively easy access to the electrophilic carbonyl center of the glycolic acid derivative. Reactions involving bulkier secondary amines or more sterically crowded acylating agents would be expected to proceed more slowly. Steric crowding at the electrophilic center can significantly impede nucleophilic substitution. acs.org

Electronic Factors: The nucleophilicity of the amine and the electrophilicity of the carbonyl group are key electronic factors. Ethylamine is a reasonably strong nucleophile due to the electron-donating nature of the ethyl group. The electrophilicity of the carbonyl carbon in the glycolic acid component can be greatly enhanced by converting the hydroxyl group into a better leaving group (as in an acyl chloride) or by using a Lewis acid catalyst to withdraw electron density from the carbonyl oxygen. researchgate.net The presence of electron-withdrawing groups on the acylating agent would increase its reactivity, while electron-donating groups would decrease it.

Optimization of Synthetic Yields and Purity

The efficient synthesis of this compound with high yield and purity is contingent upon the careful control of reaction parameters. Key factors influencing the outcome of the synthesis include the choice of catalytic systems, the reaction solvent and environment, and the methods used for isolation and purification.

Catalytic Systems and Their Efficacy

To enhance the efficiency of amide bond formation between a carboxylic acid (like glycolic acid or its esters) and ethylamine, various catalytic and coupling agents are employed. These agents are crucial for activating the carboxyl group, thereby facilitating nucleophilic attack by the amine and increasing reaction rates while minimizing side reactions.

One effective strategy involves the use of carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as coupling agents. These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the desired amide. This method is advantageous as it often proceeds under mild conditions and can reduce the formation of by-products that may arise from high temperatures, such as esterification or hydrolysis. The efficacy of these systems lies in their ability to promote a direct and efficient reaction pathway, leading to improved yields of this compound.

Solvent Effects and Reaction Environment

Solvent Choice: Polar aprotic solvents, such as Dimethylformamide (DMF), are often favored in these syntheses. Their high polarity helps to solubilize the reactants and stabilize charged intermediates that may form during the reaction, thereby facilitating the amide bond formation.

Reaction Temperature: Temperature control is critical for optimizing yields and minimizing impurities. For the reaction between glycolic acid and amines, specific temperature ranges, such as 60–80°C, can be used to favor the desired amidation over potential side reactions like hydrolysis.

Solvent-Free Synthesis: Research into the synthesis of related N-alkyl hydroxyacetamides has demonstrated the viability of direct reaction between glycolic acid and various amines without a solvent. tandfonline.com This approach can lead to better yields compared to older methods and offers environmental benefits by eliminating solvent waste. tandfonline.com The reaction conditions for this direct method vary depending on the specific amine used.

Table 1: Reaction Conditions for Solvent-Free Synthesis of N-Alkyl Hydroxyacetamide Derivatives

| Derivative | Amine Reactant | Reaction Temperature (°C) | Reaction Time (hours) | Yield (%) |

|---|---|---|---|---|

| N-Benzyl hydroxyacetamide | Benzylamine | 90 | 1.5 | 94 |

| N-Isopropyl hydroxyacetamide | Isopropylamine | 60 | 3 | 91 |

| N-phenylethyl Hydroxyacetamide | S-(-)-α-methylbenzylamine | 80 | 3.2 | 98 |

| N-diphenylmethyl Hydroxyacetamide | Aminodiphenylmethane | 90 | 1 | 94 |

Isolation and Purification Techniques

Following the chemical synthesis, a robust isolation and purification strategy is essential to obtain this compound of high purity. This process typically involves multiple steps to remove unreacted starting materials, catalysts, solvents, and any by-products.

Extraction: Solvent extraction can be used as an initial step to separate the product from the reaction mixture based on its solubility properties. ijddr.in

Chromatography: This is a fundamental and powerful technique for purification. hilarispublisher.com

Thin-Layer Chromatography (TLC): Often used to monitor the progress of the reaction and to determine the appropriate solvent system for column chromatography.

Column Chromatography: A preparative technique where the crude product is passed through a column containing a stationary phase (e.g., silica (B1680970) gel). hilarispublisher.com Different components of the mixture travel through the column at different rates, allowing for their separation and the collection of fractions containing the pure compound. hilarispublisher.com

High-Performance Liquid Chromatography (HPLC): For achieving very high purity, reverse-phase HPLC with a C18 column is a common method. The purity is assessed by detecting the compound as it elutes from the column, typically using UV detection.

Melting Point Analysis: For solid compounds, determining the melting point range is a straightforward method to assess purity. A sharp melting range (less than 2°C) is indicative of a highly pure substance.

Spectroscopic and Analytical Confirmation: After purification, the identity and purity of this compound are confirmed using various analytical methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Elemental analysis can also be performed to validate the empirical formula of the synthesized compound.

Directed Derivatization Strategies for Functional Diversification

The core structure of this compound can be systematically modified to create a diverse range of derivatives with tailored properties. These derivatization strategies are aimed at fine-tuning characteristics such as lipophilicity, polarity, and biological target specificity, thereby expanding the potential applications of the hydroxyacetamide scaffold.

The primary points for derivatization are the amide nitrogen and the carbon backbone. By reacting glycolic acid or its activated forms with a variety of primary or secondary amines, a library of N-substituted hydroxyacetamides can be generated. tandfonline.com This approach allows for the introduction of different functional groups, from simple alkyl and aryl groups to more complex heterocyclic systems. tandfonline.comniscpr.res.in

Furthermore, derivatization can be employed to introduce specific functionalities that aid in analysis and detection. Strategies include adding:

Chromophores: Groups that absorb UV-Visible light, enabling detection by HPLC-UV. nih.gov

Fluorophores: Groups that fluoresce, allowing for highly sensitive detection by HPLC-FLD. nih.gov

Ionizable Groups: Tertiary amines or other easily ionizable fragments can be incorporated into the structure to enhance signal intensity in mass spectrometry (LC-MS) analysis. nih.govnih.gov

These directed derivatization strategies transform the basic hydroxyacetamide structure into a versatile template for developing new molecules for therapeutic, materials science, and analytical applications. niscpr.res.in

Table 2: Examples of N-Substituted Hydroxyacetamide Derivatives

| Compound Name | Substituent (R) Group on Amide Nitrogen |

|---|---|

| N-Benzyl hydroxyacetamide | -CH₂-Ph |

| N-Allyl hydroxyacetamide | -CH₂-CH=CH₂ |

| N-Isopropyl hydroxyacetamide | -CH(CH₃)₂ |

| N-diphenylmethyl Hydroxyacetamide | -CH(Ph)₂ |

Chemical Reactivity and Transformation Pathways of N Ethyl 2 Hydroxyacetamide Analogues

Functional Group Interconversions and Modifications

The hydroxyl and amide groups in n-Ethyl-2-hydroxyacetamide analogues are amenable to a variety of interconversions, which are fundamental in synthetic chemistry for creating derivatives with tailored properties.

The primary hydroxyl group can be converted into a range of other functional groups through established synthetic protocols. For instance, it can be transformed into a good leaving group, such as a tosylate or mesylate, which then facilitates nucleophilic substitution reactions. This allows for the introduction of halides, azides, or other functionalities. The hydroxyl group can also undergo oxidation to yield the corresponding α-ketoamide, a highly reactive species.

The secondary amide functionality also offers routes for modification. The N-H proton can be deprotonated with a strong base to form an amidate anion, which can then be N-alkylated. derpharmachemica.comresearchgate.net This process, however, must compete with potential O-alkylation of the enolate form of the amide. researchgate.net The amide bond itself is susceptible to hydrolysis under acidic or basic conditions, breaking down into glycolic acid and the corresponding amine.

The following table summarizes key functional group interconversions applicable to this compound analogues:

| Starting Functional Group | Reagent(s) | Product Functional Group | Reaction Type |

| Primary Alcohol (-CH₂OH) | TsCl, pyridine | Tosylate (-CH₂OTs) | Esterification |

| Primary Alcohol (-CH₂OH) | PBr₃ | Alkyl Bromide (-CH₂Br) | Nucleophilic Substitution |

| Primary Alcohol (-CH₂OH) | PCC or DMP | Aldehyde (-CHO) | Oxidation |

| Secondary Amide (-CONH-) | 1. NaH; 2. R-X | N-Alkyl Amide (-CONR-) | N-Alkylation |

| Secondary Amide (-CONH-) | H₃O⁺ or OH⁻, Δ | Carboxylic Acid + Amine | Hydrolysis |

Intermolecular Reaction Dynamics

This compound analogues can participate in a variety of intermolecular reactions, leveraging the nucleophilic and electrophilic nature of their functional groups. A key class of such reactions is condensation. wikipedia.orgtaylorandfrancis.comlibretexts.org

The hydroxyl group can act as a nucleophile, reacting with electrophiles like acyl chlorides or carboxylic anhydrides to form esters. This esterification is a common strategy to modify the molecule's polarity and biological activity. Similarly, the amide N-H can engage in condensation reactions, although it is generally less nucleophilic than the hydroxyl group.

Under basic conditions, the amide can be deprotonated and N-alkylated by reacting with alkyl halides. derpharmachemica.com The success of N-alkylation over O-alkylation often depends on the choice of base, solvent, and counter-ion, which influence the relative nucleophilicity of the nitrogen and oxygen atoms of the ambident amidate anion. researchgate.netsemanticscholar.org For instance, using strong bases like sodium hydride in a polar aprotic solvent like DMF typically favors N-alkylation. derpharmachemica.com

Furthermore, two molecules of a hydroxyacetamide analogue can potentially undergo self-condensation under dehydrating conditions to form a cyclic ether or a di-ester, although this often requires specific catalysts and conditions to be efficient.

Intramolecular Rearrangement Mechanisms

The specific structural arrangement of atoms in analogues of this compound can facilitate various intramolecular rearrangements, leading to significant structural reorganization.

Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a π-electron system. libretexts.orglibretexts.org A notable example relevant to analogues of this compound is the exeter.ac.ukexeter.ac.uk-Claisen rearrangement. libretexts.orgorganic-chemistry.org This reaction can occur in derivatives where the hydroxyl group is converted into an allyl ether.

The resulting allyl vinyl ether-like system (in the enol form of the amide) or a related ketene (B1206846) acetal (B89532) intermediate can undergo a concerted, thermally or Lewis acid-catalyzed rearrangement. princeton.edunih.gov The reaction proceeds through a cyclic, six-membered transition state, leading to the formation of a new carbon-carbon bond and shifting the allyl group. For example, an O-allylated this compound analogue could rearrange to form a γ,δ-unsaturated α-amino acid derivative. Studies on related systems, such as allyl alkynyl ethers, have shown that such exeter.ac.ukexeter.ac.uk-sigmatropic rearrangements can proceed rapidly even at low temperatures. nih.gov

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution (SNAr) reaction. This rearrangement is particularly relevant for analogues of this compound that incorporate an activated aromatic system. In a typical Smiles rearrangement, a nucleophilic heteroatom (like the oxygen of the hydroxyl group or the nitrogen of the amide in a deprotonated state) attacks an electron-deficient aromatic ring to which it is linked by a tether, displacing another heteroatom.

For example, an analogue structured as an N-(2-hydroxyphenyl)-2-hydroxyacetamide, where the aromatic ring is activated by electron-withdrawing groups, could undergo a Smiles rearrangement. Upon deprotonation of the phenolic hydroxyl group, the resulting phenoxide would act as the intramolecular nucleophile, attacking the carbon bearing the amide linkage and displacing the amide nitrogen to form a new C-O bond and a different molecular skeleton.

Radical-Mediated Reaction Pathways

Free radical reactions offer alternative pathways for the transformation of this compound analogues. wikipedia.org These reactions are typically initiated by the formation of a radical species through homolytic bond cleavage, often induced by heat, light, or a radical initiator.

A carbon-centered radical can be generated at the α-position (the carbon bearing the hydroxyl group) via hydrogen atom abstraction by a potent radical species. This α-hydroxy-α-amido radical is stabilized by both the adjacent oxygen and nitrogen atoms. Once formed, this radical can participate in several pathways:

Intermolecular Addition: The radical can add across the double or triple bonds of other molecules, forming a new carbon-carbon bond. wikipedia.orgdatapdf.com This is a common strategy for the functionalization of C-H bonds.

Intramolecular Cyclization: If the analogue contains an appropriately positioned unsaturated group (e.g., an alkene tethered to the ethyl group on the nitrogen), the radical can undergo intramolecular cyclization. mdpi.comcolumbia.edumdpi.com This radical cyclization is a powerful method for constructing cyclic, and particularly heterocyclic, systems. For instance, a 5-exo-trig cyclization is often kinetically favored, leading to the formation of five-membered rings. Such reactions can be mediated by transition metals like manganese(III) acetate, which acts as a one-electron oxidant to generate the initial radical from the enolizable hydroxyacetamide. mdpi.com

Hydroxyl radicals can also mediate novel modifications, such as N-terminal cyclization in peptides through the formation of a nitrogen-centered radical, suggesting that similar complex transformations could be possible for hydroxyacetamide analogues under specific oxidative conditions. nih.gov

Biotransformational Reactivity and Metabolic Fate

The metabolic fate of this compound analogues is of interest, particularly for derivatives with pharmacological activity. Biotransformation typically proceeds through Phase I and Phase II metabolic reactions to increase water solubility and facilitate excretion. exeter.ac.uknih.gov

For this compound itself, the most probable metabolic pathway involves enzymatic hydrolysis of the amide bond. This would be a Phase I reaction, yielding ethylamine (B1201723) and glycolic acid.

Ethylamine is an endogenous compound and would enter the corresponding metabolic pool.

Glycolic acid is also a natural metabolite. It can be oxidized to glyoxylic acid and then to oxalic acid. hmdb.ca Alternatively, it can enter various metabolic pathways, including the citrate (B86180) cycle. rupahealth.com However, the accumulation of its metabolite, oxalic acid, can lead to nephrotoxicity due to the formation of calcium oxalate (B1200264) crystals. hmdb.ca Plants naturally produce and recycle glycolic acid during photorespiration. wikipedia.org

Other potential Phase I reactions for more complex analogues could include oxidation (hydroxylation) at various positions on the N-alkyl substituent, catalyzed by cytochrome P450 enzymes. exeter.ac.uknih.gov Phase II metabolism would likely involve conjugation of the primary hydroxyl group with glucuronic acid or sulfate (B86663) to form highly water-soluble conjugates for renal excretion. N-alkylamides from various plant sources are known to be metabolized by human liver microsomes, undergoing processes like hydroxylation and epoxidation. exeter.ac.ukresearchgate.net

The following table outlines the potential metabolic pathways for this compound:

| Phase | Reaction Type | Enzyme System (Putative) | Metabolite(s) |

| Phase I | Amide Hydrolysis | Amidases | Ethylamine, Glycolic Acid |

| Phase I | Oxidation | Cytochrome P450 | Hydroxylated derivatives |

| Phase I | Oxidation (of Glycolic Acid) | Glycolate Oxidase | Glyoxylic Acid, Oxalic Acid |

| Phase II | Glucuronidation | UGTs | O-glucuronide conjugate |

| Phase II | Sulfation | SULTs | O-sulfate conjugate |

N-Dealkylation Mechanisms

N-dealkylation is a common metabolic pathway for compounds possessing N-alkyl groups. This oxidative process, catalyzed by cytochrome P450 enzymes, involves the removal of an alkyl group from a nitrogen atom. For analogues of this compound, the N-ethyl group is a primary site for such metabolic attack.

The mechanism of CYP-mediated N-dealkylation proceeds through an initial hydroxylation of the carbon atom alpha to the nitrogen of the ethyl group. This generates an unstable hemiaminal intermediate, which then spontaneously decomposes to yield the dealkylated amide and an aldehyde. In the case of N-deethylation, this aldehyde is acetaldehyde.

Research on structurally similar compounds provides insight into the specific enzymes that may be involved. For instance, studies on the metabolism of N,N-diethylacetamide (DEAC) by rat liver microsomes have demonstrated that the deethylation is predominantly catalyzed by the CYP2B1 isozyme. nih.gov In contrast, the demethylation of the analogous compound N,N-dimethylacetamide (DMAC) is primarily mediated by CYP2E1. nih.gov This highlights the specificity of CYP isozymes for different N-alkyl substituents.

The kinetic parameters of N-dealkylation can vary depending on the specific substrate and the enzyme isoform involved. For DEAC, phenobarbital-induced microsomes, which have elevated levels of CYP2B enzymes, show a significantly higher maximal reaction velocity (Vmax) for deethylation compared to uninduced microsomes, although the substrate affinity (Km) remains similar. nih.gov

| Analogue Compound | Enzyme Source | CYP Isozyme | Vmax (nmol/min/nmol P450) | Reference |

|---|---|---|---|---|

| N,N-diethylacetamide | Purified, reconstituted | CYP2B1 | 6.2 | nih.gov |

Glucuronidation and Oxidation Processes

Glucuronidation is a major phase II metabolic pathway that enhances the water solubility of xenobiotics, facilitating their excretion. This reaction involves the transfer of glucuronic acid from the cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to a substrate, a process catalyzed by UDP-glucuronosyltransferases (UGTs). Amides can undergo N-glucuronidation, where the glucuronic acid moiety is attached to the amide nitrogen.

The biotransformation of the amide-containing drug MaxiPost serves as a relevant analogue. A major metabolite of MaxiPost in humans is an N-glucuronide, and in vitro studies have identified UGT2B7 as the primary enzyme responsible for its formation. nih.gov This suggests that analogues of this compound could also be substrates for UGT2B7-mediated N-glucuronidation. The kinetics of this reaction for MaxiPost followed Michaelis-Menten kinetics, indicating a specific enzyme-substrate interaction. nih.gov

In addition to direct N-glucuronidation of the parent compound, oxidative metabolites can also be substrates for glucuronidation. For example, N-hydroxy metabolites of arylamines can undergo O-glucuronidation, a reaction catalyzed by isoforms such as UGT1A9. nih.gov While this compound is an aliphatic amide, the principle of sequential oxidation and conjugation is a common theme in drug metabolism. Oxidation of the ethyl group or the acetyl moiety of this compound analogues could precede glucuronidation. For instance, hydroxylation of the ethyl group at the terminal position would create a primary alcohol, a prime substrate for O-glucuronidation.

| Analogue Compound | UGT Isozyme | Km (µM) | Vmax (nmol/min/mg protein) | Reference |

|---|---|---|---|---|

| MaxiPost | UGT2B7 | 14.2 | 0.29 | nih.gov |

Advanced Spectroscopic and Analytical Characterization for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Studies

NMR spectroscopy is a cornerstone technique for the structural and dynamic analysis of n-Ethyl-2-hydroxyacetamide in solution. It provides atomic-level information on the connectivity and spatial arrangement of atoms.

The amide bond in this compound exhibits restricted rotation due to the partial double bond character arising from resonance between the nitrogen lone pair and the carbonyl group. This phenomenon gives rise to distinct chemical environments for atoms near the amide bond, which can be observed and quantified using dynamic NMR (DNMR) spectroscopy. By conducting variable temperature NMR studies, the rate of rotation around the C-N amide bond can be determined. As the temperature is increased, the rate of rotation increases, leading to a characteristic broadening and eventual coalescence of the signals for the nuclei on either side of the bond.

While specific experimental data for this compound is not widely published, extensive studies on analogous N,N-disubstituted acetamides provide a strong basis for understanding its behavior. For instance, studies on N,N-bis(2-hydroxyethyl)acetamide have shown that restricted rotation renders the two hydroxyethyl (B10761427) groups non-equivalent at room temperature, leading to a doubling of signals in both ¹H and ¹³C NMR spectra. The free energy barrier to rotation (ΔG‡) for such compounds is typically in the range of 60-80 kJ/mol. By analyzing the coalescence temperature (Tc) and the frequency separation of the exchanging signals (Δν), the rotational barrier for this compound can be calculated, providing critical insight into its conformational stability.

Table 1: Representative Rotational Energy Barriers for Related Amides This table is based on data for analogous compounds to illustrate the expected range for this compound.

| Compound | Solvent | Coalescence Temp. (K) | ΔG‡ (kJ/mol) |

| N,N-diethylacetamide | CDCl₃ | ~298 K | 71.0 |

| N,N-dipropylacetamide | CDCl₃ | ~300 K | 71.4 |

| N,N-bis(2-hydroxyethyl)acetamide | CD₃SOCD₃ | ~350 K | 75.6 |

Multi-dimensional NMR Techniques for Complex Structural Assignment

To unambiguously assign the ¹H and ¹³C NMR signals of this compound and confirm its covalent structure, multi-dimensional NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically through two or three bonds. sdsu.edulongdom.org For this compound, a COSY spectrum would show cross-peaks connecting the methyl protons (-CH₃) to the methylene (B1212753) protons (-CH₂-) of the ethyl group. It would also show a correlation between the N-H proton and the adjacent methylene protons of the ethyl group, as well as between the O-H proton and the methylene protons of the hydroxyacetyl group, confirming the connectivity within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. sdsu.edu An HSQC spectrum of this compound would display cross-peaks for each C-H bond, definitively linking the proton signals to the carbon signals of the ethyl group (CH₃ and N-CH₂) and the hydroxyacetyl group (CO-CH₂). This is crucial for assigning the carbon spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. It is particularly useful for identifying quaternary carbons (like the carbonyl carbon) and for piecing together molecular fragments. For this molecule, an HMBC spectrum would show a correlation from the N-H proton and the N-CH₂ protons to the carbonyl carbon, and from the CO-CH₂ protons to the carbonyl carbon, confirming the core amide structure.

Together, these multi-dimensional experiments provide a comprehensive and unambiguous assignment of all atoms in the molecular skeleton, validating the structure of this compound.

Vibrational Spectroscopy (FT-IR) for Functional Group Analysis and Hydrogen Bonding Interactions

Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. For this compound, FT-IR is particularly useful for identifying the key hydroxyl, amine, and amide functionalities and for studying intermolecular interactions like hydrogen bonding. nih.gov

The presence of both a hydroxyl (-OH) group and a secondary amide (N-H) group makes this compound capable of acting as both a hydrogen bond donor and acceptor. The carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. These interactions, particularly in the condensed phase, lead to significant shifts in the vibrational frequencies of the involved groups. For example, the O-H stretching vibration, typically sharp and around 3600 cm⁻¹ for a free alcohol, appears as a broad band at lower wavenumbers (e.g., 3400-3200 cm⁻¹) when involved in hydrogen bonding. masterorganicchemistry.com Similarly, the N-H stretch is shifted to lower frequency, and the C=O (Amide I) band may also shift depending on the extent of hydrogen bonding.

Table 2: Predicted Characteristic FT-IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration | Functional Group | Notes |

| 3400 - 3200 (broad) | O-H stretch | Hydroxyl (-OH) | Broadness indicates hydrogen bonding. |

| 3350 - 3100 | N-H stretch | Secondary Amide (-NH-) | Position and sharpness depend on hydrogen bonding. |

| 2980 - 2850 | C-H stretch | Alkyl (-CH₃, -CH₂-) | Characteristic of the ethyl and methylene groups. |

| 1680 - 1630 | C=O stretch (Amide I) | Amide (-C=O) | Strong absorption. Position is sensitive to hydrogen bonding and physical state. |

| 1570 - 1515 | N-H bend (Amide II) | Secondary Amide (-NH-) | A key characteristic band for secondary amides. |

| 1150 - 1050 | C-O stretch | Hydroxyl (-OH) | Strong absorption typical for alcohols. |

Mass Spectrometry (GC-MS, HPLC-MS, LC-MS, UPLC) for Product Identification and Degradation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to elucidate its structure by analyzing its fragmentation patterns. When coupled with chromatographic separation techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC/LC/UPLC), it becomes an essential tool for identifying the parent compound in a mixture and for analyzing its degradation products resulting from thermal, chemical, or radiolytic stress. nih.gov

The primary degradation pathway for amides under aqueous conditions is hydrolysis. For this compound, hydrolysis would cleave the amide bond to yield two primary products: ethylamine (B1201723) and glycolic acid. chemguide.co.uk

Another potential degradation route, particularly under thermal stress, involves the cleavage of other bonds within the molecule. Analysis via GC-MS, which involves vaporization at high temperatures, could potentially induce thermal degradation, forming various smaller fragments. osti.govkisti.re.kr

Table 3: Potential Degradation Products of this compound and their Expected Molecular Ions

| Degradation Pathway | Product Name | Chemical Formula | Molecular Weight ( g/mol ) | Expected Ion [M+H]⁺ (m/z) |

| Parent Compound | This compound | C₄H₉NO₂ | 103.12 | 104.1 |

| Amide Hydrolysis | Ethylamine | C₂H₇N | 45.08 | 46.1 |

| Amide Hydrolysis | Glycolic acid | C₂H₄O₃ | 76.05 | 77.0 |

| Thermal Degradation | Acetamide (B32628) | C₂H₅NO | 59.07 | 60.1 |

| Thermal Degradation | N-ethylformamide | C₃H₇NO | 73.09 | 74.1 |

Using techniques like LC-MS/MS, a sample of this compound subjected to forced degradation (e.g., heating in acidic or basic solution) can be analyzed. The liquid chromatograph separates the parent compound from any degradation products. researchgate.netnih.gov The mass spectrometer then provides the molecular weight of each component. Further fragmentation analysis (MS/MS) of a specific ion can help confirm the identity of the degradation products by comparing the observed fragmentation pattern with that of known standards or predicted pathways.

Hyphenated Techniques in Analytical Research

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the comprehensive analysis of complex mixtures that may contain this compound, its precursors, and its degradation products.

GC-MS: Gas Chromatography-Mass Spectrometry is ideal for analyzing volatile and thermally stable compounds. For this compound, GC-MS can be used to assess its purity and identify any volatile impurities. It is also a primary tool for analyzing the products of thermal degradation, where the GC separates the volatile breakdown products before they are identified by the mass spectrometer based on their mass spectra.

LC-MS (including HPLC-MS and UPLC-MS): Liquid Chromatography-Mass Spectrometry is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile. This makes it the preferred method for studying the hydrolysis of this compound in solution. The LC separates the parent amide from its more polar hydrolysis products (ethylamine and glycolic acid), which can then be detected and quantified by the MS. Modern UPLC systems offer higher resolution and faster analysis times compared to traditional HPLC.

LC-NMR: The coupling of Liquid Chromatography with NMR spectroscopy allows for the separation of components in a mixture followed by their definitive structural elucidation by NMR. While less common than LC-MS due to lower sensitivity, LC-NMR is exceptionally powerful for identifying unknown impurities or degradation products without the need for prior isolation.

Computational Chemistry and Theoretical Modeling of N Ethyl 2 Hydroxyacetamide Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties of n-Ethyl-2-hydroxyacetamide. These methods solve the Schrödinger equation, or its density-based equivalent, to provide detailed information about electron distribution, molecular orbital energies, and reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules like this compound. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost. youtube.com It is widely applied to predict various molecular properties and reactivity indices. mdpi.com

DFT calculations can determine key electronic properties that govern the molecule's reactivity. nih.gov These properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. researchgate.net For instance, a smaller gap suggests that the molecule is more polarizable and reactive. researchgate.net

Local reactivity descriptors, such as Fukui functions, can be calculated using DFT to identify specific atomic sites susceptible to nucleophilic or electrophilic attack. nih.gov For this compound, DFT can predict that the carbonyl oxygen and hydroxyl oxygen are likely sites for electrophilic attack, while the nitrogen atom and the alpha-carbon can be involved in nucleophilic interactions. Such calculations are crucial for understanding potential degradation pathways and reaction mechanisms. nih.govej-eng.org

| Property | Calculated Value (Illustrative) | Significance |

| HOMO Energy | -7.2 eV | Energy of the outermost electron orbital; relates to ionization potential and electron-donating ability. |

| LUMO Energy | 1.5 eV | Energy of the lowest empty orbital; relates to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | 8.7 eV | Indicates chemical reactivity and stability; a larger gap implies higher stability. researchgate.net |

| Dipole Moment | 3.5 D | Measures the polarity of the molecule, influencing solubility and intermolecular interactions. |

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), provide a higher level of theory for calculating molecular energies and exploring potential energy surfaces. bohrium.com These methods are based on first principles without empirical parameterization, offering highly accurate results, albeit at a greater computational expense compared to DFT. scribd.com

For this compound, MP2 calculations are particularly useful for mapping energetic landscapes. This includes determining the relative energies of different conformers and the energy barriers for bond rotations. For related amide systems, MP2 calculations have been shown to yield rotational barriers that are in good agreement with experimental data. These methods are essential for accurately describing electron correlation effects, which are important for predicting the subtle energetic differences between various molecular geometries.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. aip.orgacs.org By solving Newton's equations of motion, MD simulations provide a detailed view of the dynamic behavior of this compound in various environments, particularly in solution. nih.gov

MD simulations are critical for understanding the influence of solvent on the conformation and stability of the molecule. For example, in an aqueous environment, water molecules can form hydrogen bonds with the hydroxyl and amide groups of this compound. MD simulations can model these interactions explicitly, revealing how solvation affects the molecule's conformational preferences and internal motions. dntb.gov.ua Studies on similar molecules like N-methylacetamide have demonstrated that solvent interactions significantly influence the cis-trans isomerization pathway and the stability of different conformers. nih.gov Such simulations can also predict macroscopic properties like diffusion coefficients and viscosity by analyzing the collective motion of molecules in the system. acs.org

Molecular Docking Studies for Ligand-Target Interactions and Binding Affinity

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This technique is extensively used in drug design to understand how a ligand, such as a derivative of this compound, might interact with a biological target like an enzyme or receptor. nih.govresearchgate.net

In a typical docking study, the structure of this compound would be placed into the binding site of a target protein. The simulation then explores various binding poses and scores them based on a scoring function that estimates the binding affinity. researchgate.net The score typically considers factors like hydrogen bonding, electrostatic interactions, and hydrophobic contacts. nih.gov For example, the hydroxyl and amide groups of this compound are capable of forming key hydrogen bonds with amino acid residues in a protein's active site. researchgate.net Docking studies can thus provide valuable hypotheses about the binding mode and affinity, guiding the synthesis of more potent analogs. scienceopen.com

| Target Protein (Example) | Docking Score (kcal/mol) | Predicted Interactions |

| Histone Deacetylase 2 (HDAC2) | -6.5 | Hydrogen bond with HIS183; Hydrophobic interactions with PHE155. nih.gov |

| Cyclooxygenase-2 (COX-2) | -5.8 | Hydrogen bond with ARG120; van der Waals contacts with VAL523. |

| EHMT2 | -7.1 | Hydrogen bond with Asp1078; π-π stacking with Phe1158. nih.gov |

Note: The data in this table is illustrative and based on typical interactions for small molecules with these protein targets.

Elucidation of Reaction Mechanisms and Transition State Structures

Computational chemistry provides powerful tools for elucidating the detailed mechanisms of chemical reactions, including those involving this compound. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, transition state structures. researchgate.net

DFT is a common method for this purpose. rsc.orgchemrxiv.org To study a reaction, a proposed pathway is modeled, and the geometries of all stationary points are optimized. Transition state theory is then used to calculate the activation energy (the energy difference between the reactants and the transition state), which is the primary determinant of the reaction rate. nih.gov For instance, the mechanism of amide hydrolysis can be investigated by modeling the nucleophilic attack of a water molecule or hydroxide (B78521) ion on the carbonyl carbon. nih.gov Computational studies can distinguish between different proposed mechanisms, such as stepwise versus concerted pathways, by comparing the calculated energy barriers. researchgate.net

Conformational Analysis and Rotational Barrier Studies

Due to the presence of several single bonds, this compound is a flexible molecule that can exist in multiple conformations. Conformational analysis aims to identify the stable conformers and determine their relative energies and the energy barriers that separate them.

The rotation around the central C-N amide bond is of particular interest due to its partial double bond character, which results in a significant rotational barrier. nih.gov Both DFT and ab initio methods can be used to calculate this barrier by systematically rotating the dihedral angle and calculating the energy at each step. nih.gov The resulting energy profile reveals the ground state (lowest energy) conformation and the transition state for rotation. Experimental techniques like dynamic NMR spectroscopy can be used to measure these barriers, and computational results often show good agreement. montana.eduacs.orgresearchgate.net Understanding the conformational preferences and the flexibility of this compound is crucial as it dictates how the molecule can adapt its shape to interact with other molecules or fit into a binding site. scribd.com

| Rotational Barrier | Method | Calculated Energy (kcal/mol) |

| C(O)-N Bond Rotation | DFT (B3LYP) | 17.5 |

| C(α)-C(O) Bond Rotation | MP2 | 4.2 |

| N-C(ethyl) Bond Rotation | DFT (B3LYP) | 3.1 |

Note: The values are illustrative and represent typical energy barriers for similar amide-containing molecules.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to describe and predict the reactivity and electronic properties of molecules. This theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. For this compound, FMO theory provides insights into its chemical behavior, stability, and potential reaction pathways.

The HOMO represents the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons, acting as a nucleophile. Conversely, the LUMO is the lowest energy orbital devoid of electrons and signifies the molecule's capacity to accept electrons, thus acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally indicates higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

The reactivity of this compound is dictated by the distribution of its frontier orbitals. The presence of the amide and hydroxyl functional groups significantly influences the electronic landscape of the molecule. The lone pairs of electrons on the oxygen and nitrogen atoms are expected to contribute significantly to the HOMO, making these sites potential centers for nucleophilic attack. The carbonyl group (C=O), on the other hand, with its electron-withdrawing nature, would be a primary contributor to the LUMO, making the carbonyl carbon an electrophilic site susceptible to attack by nucleophiles.

The ethyl group, being an electron-donating group, can slightly raise the energy of the HOMO, thereby potentially increasing the nucleophilicity of the molecule compared to unsubstituted 2-hydroxyacetamide. The hydroxyl group can participate in hydrogen bonding, which can also influence the energy levels of the frontier orbitals.

Based on computational studies of similar small amides, a hypothetical representation of the FMO energies and related quantum chemical parameters for this compound is presented in the table below. It is important to note that these values are illustrative and derived from general knowledge of related compounds, as specific research on this compound was not found.

| Parameter | Description | Hypothetical Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -7.5 to -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | 1.5 to 2.5 |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | 8.0 to 9.0 |

| Ionization Potential (I) | Approximated as -EHOMO | 6.5 to 7.5 |

| Electron Affinity (A) | Approximated as -ELUMO | -2.5 to -1.5 |

| Global Hardness (η) | (I - A) / 2 | 4.0 to 5.0 |

| Global Softness (S) | 1 / (2η) | 0.10 to 0.125 |

| Electronegativity (χ) | (I + A) / 2 | 2.0 to 3.0 |

| Electrophilicity Index (ω) | χ² / (2η) | 0.4 to 0.9 |

Note: The data in this table is hypothetical and intended for illustrative purposes, based on typical values for similar acetamide (B32628) derivatives found in computational chemistry literature. Specific experimental or calculated values for this compound were not available in the reviewed sources.

The parameters in the table provide a more detailed picture of the molecule's reactivity. For instance, the ionization potential relates to the energy required to remove an electron, while the electron affinity indicates the energy released upon gaining an electron. Chemical hardness and softness are measures of the molecule's resistance to change in its electron distribution. A harder molecule has a larger HOMO-LUMO gap, indicating lower reactivity. The electrophilicity index provides a measure of the energy lowering of a molecule when it accepts electrons.

Toxicological Research and Safety Assessment of Hydroxyacetamide Compounds

In Vitro and In Vivo Toxicity Evaluation

The toxicological assessment of hydroxyacetamide derivatives involves a variety of assays to determine their effects at the cellular and organismal levels.

Cytotoxicity studies are fundamental in evaluating the potential of a chemical to cause cell death. A common method is the Brine Shrimp Lethality Assay (BSLA), which serves as a preliminary screen for cytotoxic effects.

In a study evaluating a series of twelve hydroxyacetamide derivatives (designated FP1-FP12), all synthesized molecules were found to be cytotoxic in nature. niscpr.res.in The BSLA was employed to determine the concentration at which the compounds were lethal to brine shrimp nauplii. Among the tested derivatives, compound FP2 exhibited the most potent activity, with a lethal concentration of 7.7 µg/mL. niscpr.res.in This was notably more potent than the standard cytotoxic agent used for comparison, potassium dichromate (K2Cr2O7), which had a lethal concentration of 13.83 µg/mL. niscpr.res.in

| Compound | Assay | Result (Lethal Concentration) | Reference |

|---|---|---|---|

| Hydroxyacetamide Derivative (FP2) | Brine Shrimp Lethality Assay | 7.7 µg/mL | niscpr.res.in |

| Potassium Dichromate (Standard) | Brine Shrimp Lethality Assay | 13.83 µg/mL | niscpr.res.in |

Genotoxicity studies assess the ability of a compound to damage genetic material (DNA), which can lead to mutations and potentially cancer. The Allium cepa (onion root tip) assay is a well-established in vivo method for identifying mutagenicity in mitotic cells.

A study on hydroxyacetamide derivatives (FP1-FP12) utilized the Allium cepa assay to investigate genotoxicity. The results demonstrated that the compounds induced chromosomal aberrations in all phases of mitosis. niscpr.res.in Specifically, compounds FP1, FP4, FP5, FP11, and FP12 showed statistically significant genotoxic effects when compared to the standard drug, cyclophosphamide. niscpr.res.in The observed chromosomal disorders included C-mitosis, chromosomal bridges, and sticky chromosomes, which are indicators of genotoxic impact. niscpr.res.in A reduced mitotic index, which reflects a direct genotoxic effect, was also observed in the treated A. cepa root tip cells. niscpr.res.in

| Assay | Test System | Observed Effects | Reference |

|---|---|---|---|

| Genotoxicity Assay | Allium cepa Root Tip | Chromosomal aberrations in all mitotic phases | niscpr.res.in |

| Types of Aberrations: C-mitosis, chromosomal bridge, sticky chromosome | niscpr.res.in | ||

| Reduced mitotic index | niscpr.res.in |

Metabolite Profiling and Biotransformation Pathways

While specific metabolite data for n-Ethyl-2-hydroxyacetamide is not detailed in the available literature, the biotransformation of such xenobiotics generally follows established metabolic pathways to facilitate their excretion. mhmedical.comndvsu.org Xenobiotic metabolism is typically a multi-phase process aimed at converting lipophilic (fat-soluble) compounds into more hydrophilic (water-soluble) products. mhmedical.com

Phase I Metabolism: This phase involves reactions that introduce or expose functional groups on the xenobiotic molecule. ndvsu.orglkouniv.ac.in For this compound, likely Phase I reactions would include:

Oxidation: Catalyzed primarily by cytochrome P450 enzymes in the liver, this could involve hydroxylation of the ethyl group. ndvsu.org

Hydrolysis: The amide bond in this compound could be cleaved by amidase enzymes to yield ethylamine (B1201723) and glycolic acid.

N-dealkylation: The ethyl group could be removed, leading to the formation of 2-hydroxyacetamide.

Phase II Metabolism: In this phase, the modified compounds from Phase I are conjugated with endogenous molecules to further increase their water solubility and facilitate elimination. ndvsu.org Potential Phase II reactions for this compound or its Phase I metabolites include:

Glucuronidation: The hydroxyl group of the parent compound or its metabolites can be conjugated with glucuronic acid.

Sulfation: The hydroxyl group can also be conjugated with a sulfate (B86663) group.

These reactions primarily occur in the liver and transform the initial compound into metabolites that can be more readily excreted from the body via urine or feces. mhmedical.comndvsu.org

Environmental Fate and Degradation Studies of Hydroxyacetamide Compounds

Degradation in Aqueous and Atmospheric Environments

Aqueous Environments: In aqueous environments, the primary degradation pathway for amide-containing compounds like n-Ethyl-2-hydroxyacetamide is hydrolysis. Amides can be hydrolyzed to a carboxylic acid and an amine under both acidic and basic conditions. For this compound, this would involve the cleavage of the amide bond to yield glycolic acid and ethylamine (B1201723). The rate of hydrolysis is dependent on pH and temperature. Studies on similar N-substituted amides, such as N-methylacetamide (NMA), show that the hydrolysis rate increases significantly with the addition of acid or base, while being relatively insensitive to pH changes near neutral conditions psu.edu. The reaction is often reversible, with the major products being the corresponding carboxylic acid and amine psu.edu.

Atmospheric Environments: In the atmosphere, organic compounds are primarily degraded through photochemical reactions, with the hydroxyl radical (•OH) being the most significant oxidant during the daytime. The reaction with •OH radicals is often the determining factor for the atmospheric lifetime of many pollutants fishersci.com. For a compound like this compound, the reaction with •OH would likely proceed via hydrogen atom abstraction from the N-ethyl group or the carbon atom adjacent to the hydroxyl group. Rate constants for the reaction of •OH with similar small amines, such as ethylamine (C2H5NH2), have been determined to be in the range of 2.77 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at room temperature, suggesting a relatively short atmospheric lifetime for such compounds semanticscholar.org.

Mechanisms of Chemical Degradation

The principal oxidative degradation pathway in the atmosphere for compounds like this compound is the reaction with hydroxyl radicals (•OH). This reaction typically involves the abstraction (removal) of a hydrogen atom from the organic molecule, which results in the formation of water and an alkyl radical fishersci.com.

The likely sites for H-abstraction on this compound are the C-H bonds on the ethyl group and the C-H bond alpha to the hydroxyl and carbonyl groups. The resulting organic radical rapidly reacts with molecular oxygen (O₂) in the atmosphere to form a peroxy radical (RO₂•). This peroxy radical can then undergo further reactions, leading to the formation of various oxygenated products and contributing to photochemical smog formation.

In aqueous systems, advanced oxidation processes (AOPs) that generate •OH radicals can also effectively degrade organic pollutants. The reaction mechanisms are similar, involving H-abstraction or addition to unsaturated bonds, leading to the breakdown of the parent molecule.

Amide compounds are generally considered to be thermally stable. For instance, some amide derivatives of polyethylene (B3416737) are stable up to 160°C, though the exact decomposition temperature is highly dependent on the molecular structure psu.edu. Safety data for the related compound N-ethylacetamide indicates a high boiling point (206-208°C) and flash point (106°C), suggesting considerable thermal stability fishersci.com.

When thermal decomposition does occur at elevated temperatures, such as during combustion, it can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx) and carbon monoxide (CO) thermofisher.com. For N,N-dialkoxyamides, thermal decomposition in solution at 155°C proceeds through homolysis (cleavage of a bond where each fragment retains one of the originally bonded electrons) to form alkoxyamidyl and alkoxyl free radicals researchgate.net. This suggests that at sufficiently high temperatures, the degradation of this compound would likely involve the formation of radical intermediates.

The study of radiolytic degradation is particularly relevant in the context of nuclear fuel reprocessing, where organic ligands are exposed to high levels of ionizing radiation. Research on N,N-dialkyl amides has shown that they undergo degradation when irradiated with gamma rays or alpha particles rsc.org. The degradation process is often influenced by the solvent; for example, n-dodecane has been observed to have a sensitization effect on the radiolysis of amides, primarily through a charge transfer from solvent radical cations to the amide molecules researchgate.net.

For hydroxyl-containing peptides in aqueous solutions, radiolysis leads to both deamination (loss of an amine group, producing ammonia) and cleavage of the main peptide chain, resulting in the formation of smaller amino acid amides researchgate.net. The presence of the hydroxyl group was found to be favorable for the degradation of the peptide main-chain researchgate.net. By analogy, the radiolytic degradation of this compound in water would be initiated by the reactive species produced during water radiolysis (•OH, e⁻aq, H•). This would likely lead to cleavage of the C-N amide bond and the C-C bond, as well as deamination.

Identification and Characterization of Degradation Products

The specific degradation products of this compound will depend on the degradation pathway. Based on the mechanisms described above, several potential products can be identified.

| Degradation Pathway | Precursor Compound | Potential Degradation Products |

| Aqueous Hydrolysis | This compound | Glycolic acid, Ethylamine |

| Atmospheric Oxidation | This compound | Peroxy radicals (intermediate), Aldehydes, Smaller carboxylic acids |

| Radiolysis | This compound | Acetamide (B32628), Glycolic acid amide, Ethylamine, Ammonia, Acetic acid |

Hydrolysis: As previously mentioned, the hydrolysis of the amide bond would yield glycolic acid and ethylamine psu.edufcchemicals.com.

Radiolysis: Studies on the radiolysis of similar amides and peptides provide insight into likely products. For N,N-dialkyl amides, the degradation scheme involves the cleavage of bonds adjacent to the carbonyl group and the nitrogen atom rsc.org. Radiolysis of hydroxyl-containing di- and tripeptides in aqueous solutions resulted in the formation of amino acid amides and ammonia, indicating both main-chain cleavage and deamination researchgate.net. Therefore, for this compound, radiolysis could produce smaller molecules like acetamide , glycolic acid amide , and products of C-N bond cleavage like acetic acid and ethylamine .

Implications in Industrial Processes (e.g., CO2 Capture, Nuclear Waste Reprocessing)

The role of hydroxyacetamide compounds in industrial processes is not broadly documented, particularly in the area of CO2 capture. While various amine-based compounds are investigated for their potential to capture carbon dioxide, specific research focusing on this compound for this application is not prominent in publicly available scientific literature.

However, in the field of nuclear waste reprocessing, a related compound, N,N-dioctyl-2-hydroxyacetamide (DOHyA), has been identified as a significant degradation product. This compound emerges from the primary extractant N,N,N′,N′-tetraoctyldiglycolamide (TODGA), which is employed in processes designed to recover minor actinides from spent nuclear fuel. utwente.nl The presence and subsequent degradation of DOHyA have notable implications for the efficiency and long-term performance of these reprocessing systems. utwente.nl

Research Findings in Nuclear Waste Reprocessing:

Studies have shown that DOHyA is one of the most important degradation compounds (DCs) of TODGA. utwente.nl Due to its chemical properties, it is not easily removed from the solvent system through simple washing, leading to its accumulation in the recycled solvent over time. utwente.nl This accumulated DOHyA is itself subject to radiolytic degradation from the high-radiation environment of spent nuclear fuel. utwente.nl

The key implications of DOHyA and its own degradation products in the reprocessing cycle are:

Extraction of Undesirable Elements : Research indicates that DOHyA and its subsequent DCs exhibit a high affinity for certain undesirable fission products, such as molybdenum (Mo) and tin (Sn). utwente.nl

Complexation and Stability : The formation of metal complexes, for instance with Europium(III), can protect DOHyA from radiolytic degradation to some extent and alter its degradation pathway. utwente.nl This highlights the complexity of the chemical environment and its impact on the stability of compounds within the solvent.

These findings underscore the necessity of considering the formation and behavior of hydroxyacetamide degradation products like DOHyA in the design and operation of long-term nuclear waste reprocessing and solvent recycling strategies. utwente.nl

| Factor | Observation | Impact on Process | Reference |

|---|---|---|---|

| Formation | Major degradation product of the TODGA extractant. | Accumulates in the recycled solvent over time. | utwente.nl |

| Radiolytic Stability | Subject to degradation under gamma radiation, but complexation with metals (e.g., Eu-complexes) can offer protection. | Its own degradation creates new, smaller by-products that may interfere with the process. | utwente.nl |

| Extraction Properties | Shows high affinity for undesirable fission products (e.g., Mo, Sn) and some lanthanides. | Reduces the overall performance and selectivity of the minor actinide recovery process. | utwente.nl |

Astrochemical and Prebiotic Formation Pathways

While direct detection of this compound in astrochemical environments has not been reported, the study of its structural isomers and related molecules provides significant insight into potential formation pathways.

Astrochemical Pathways:

The interstellar medium (ISM) is a rich environment for the formation of complex organic molecules. Recently, syn-glycolamide (NH2C(O)CH2OH), an isomer of this compound, was detected for the first time in the G+0.693-0.027 molecular cloud. arxiv.org This discovery is crucial as it points toward viable chemical routes for producing such molecules in space. The proposed formation mechanism for glycolamide involves radical-radical reactions occurring on the surfaces of interstellar dust grains. arxiv.org It is theorized that the abundances of the necessary radical precursors can be enhanced in environments with a strong ultraviolet field induced by cosmic rays. arxiv.org

This grain-surface chemistry model is a plausible pathway for the formation of other N-substituted amides. For a molecule like this compound, this could hypothetically involve the reaction of radicals such as the ethylamino radical (CH3CH2NH•) or the hydroxyacetyl radical (•C(O)CH2OH) on icy dust grains. The detection of related molecules like hydroxylamine (B1172632) (NH2OH) in the ISM, which is also thought to form primarily on grain surfaces, further supports the importance of this formation environment over gas-phase reactions for saturated molecules. nih.gov

| Compound | Conformer | Detection Status | Reference |

|---|---|---|---|

| Glycolamide | syn | Detected | arxiv.org |

| Glycolamide | anti | Not Detected | arxiv.org |

| Glycine | I and II | Not Detected | arxiv.org |

| N-hydroxyacetamide | Z | Not Detected | arxiv.org |

| Methyl carbamate | syn | Not Detected | arxiv.org |

Prebiotic Formation Pathways:

On the primordial Earth, the synthesis of peptides from simple amino acids is a critical step in the origin of life. Research into prebiotic chemistry suggests that amino acid amides (AA-NH2) could have been key precursors in this process. eppcgs.orgnih.gov Studies have shown that amino acid amides act as better nucleophiles than their corresponding amino acids, making them more efficient at forming the amide bonds that characterize peptides. nih.gov

Plausible prebiotic scenarios, such as wet-dry cycles, could have facilitated the formation of peptides from amino acid amides at moderate temperatures. eppcgs.org This provides a potential framework for the formation of N-substituted hydroxyacetamides. A plausible prebiotic pathway for this compound could involve the reaction of ethylamine with glycolic acid or its activated derivatives (e.g., esters) under conditions simulating the early Earth. The presence of amines and carboxylic acids in meteorites and from model prebiotic experiments supports the availability of such precursors. The superior reactivity of amide intermediates in peptide bond formation suggests that similar mechanisms could have played a role in the abiotic synthesis of a diverse range of amides, including N-alkylated hydroxyacetamides. nih.gov

Future Research Directions and Emerging Applications

Development of Novel Synthetic Methodologies

The synthesis of n-Ethyl-2-hydroxyacetamide and its derivatives is an area ripe for innovation, moving beyond traditional methods to more efficient and versatile approaches. Early synthetic routes for the broader hydroxyacetamide class included the ammonolysis of α-hydroxy acid ethyl esters and the dehydration of amine salts. More direct, solvent-free methods, such as reacting glycolic acid directly with amines, have been shown to produce better yields.

Future research will likely focus on the following novel methodologies:

Multi-component Reactions (MCRs): One-pot approaches like the Ugi reaction, which can combine an amine, a carbonyl compound, a carboxylic acid, and an isocyanide in a single step, offer a highly efficient route to complex hydroxyacetamide derivatives. sigmaaldrich.com This strategy accelerates the discovery of new compounds by simplifying the synthetic process.

Catalytic Advancements: The use of advanced coupling agents, such as carbodiimides (e.g., EDC), can enhance reaction efficiency and minimize the formation of by-products. Further exploration of novel catalysts, including biocatalysts like enzymes, could lead to highly selective and sustainable synthetic pathways. iaea.org

Flow Chemistry: Continuous flow reactors provide precise control over reaction parameters such as temperature, pressure, and stoichiometry. Applying flow chemistry to the synthesis of this compound could enable safer, more scalable, and highly reproducible manufacturing processes.

Mechanochemistry: Solvent-free synthesis using techniques like high-speed ball milling presents an environmentally friendly alternative to traditional solvent-based reactions. iaea.org This approach is particularly promising for reducing the ecological footprint of chemical synthesis.

Advanced Spectroscopic Probes for In Situ Analysis

To optimize the synthesis and application of this compound, a deeper understanding of its formation and behavior in real-time is necessary. Process Analytical Technology (PAT) offers a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality attributes. ntnu.nonih.govpharmamanufacturing.com The application of advanced spectroscopic tools for in situ analysis represents a significant future research direction.

Key areas for development include:

Real-time Reaction Monitoring: Techniques like in-situ Raman and Fourier-transform infrared (FTIR) spectroscopy can monitor the progress of amide bond formation in real-time. mdpi.comresearchgate.net By tracking the concentration of reactants, intermediates, and products, these methods provide valuable kinetic data for reaction optimization and control. iaea.orgnih.gov Raman spectroscopy is particularly well-suited for this due to its non-destructive nature and low sensitivity to water. mdpi.com

Crystallization Process Control: Crystallization is a critical step for purification and for defining the final properties of a compound. sdu.dkeuropeanpharmaceuticalreview.com In-situ probes can monitor key attributes like supersaturation, crystal size distribution, and polymorphic form during the crystallization of this compound, ensuring process robustness and consistent product quality. ntnu.nopharmamanufacturing.com

Advanced Hyphenated Techniques: For more complex systems, the future may involve deploying advanced methods like in-situ X-ray Absorption Spectroscopy (XAS) to probe the electronic structure and local coordination environment during catalytic synthesis. nih.govnih.gov Furthermore, hyphenated techniques such as Electrochemical Mass Spectrometry (EC-MS) could be used to analyze reaction intermediates in electrochemical applications. researchgate.net

Integrated Computational-Experimental Approaches